![molecular formula C15H12N2 B055600 6-Methyl-2-phenylquinazoline CAS No. 121910-86-9](/img/structure/B55600.png)
6-Methyl-2-phenylquinazoline
Overview
Description
6-Methyl-2-phenylquinazoline is a heterocyclic compound with a quinazoline ring structure that contains a methyl and phenyl group on its 6th and 2nd position, respectively . It has a molecular formula of C15H12N2 and a molecular weight of 220.27 g/mol .
Synthesis Analysis
Quinazolines are synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity .
Molecular Structure Analysis
The molecular structure of 6-Methyl-2-phenylquinazoline consists of a quinazoline ring structure with a methyl group attached at the 6th position and a phenyl group at the 2nd position .
Chemical Reactions Analysis
Quinazoline derivatives have drawn attention due to their significant biological activities . The chemical reactions of quinazoline derivatives involve coupling of imine and electron-rich alkene, which has become a powerful tool for the synthesis of quinazoline derivatives .
Physical And Chemical Properties Analysis
6-Methyl-2-phenylquinazoline has a molecular weight of 220.27 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Antimycobacterial and Photosynthesis-Inhibiting Activity : Some derivatives of 6-Methyl-2-phenylquinazoline have been studied for their antimycobacterial properties. Compounds with a 6-chloro substitution, such as 6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione, showed higher activity against Mycobacterium avium and M. kansasii compared to the isoniazid standard. They also possess photosynthesis-inhibiting activity, indicating potential uses in agricultural or biological studies (Kubicová et al., 2003).
Anticancer Properties : Some derivatives have shown promising antiproliferative activity towards human cancer cells without affecting antimicrobial and antimalarial activities. For example, a compound identified as GN39482 was found to inhibit tubulin polymerization in HeLa cells, suggesting a potential application in cancer therapy (Minegishi et al., 2015).
Antitumor Agents : Triazolyl- and Triazinyl-Quinazolinediones derivatives have been synthesized and evaluated for antitumor activity against human colon carcinoma and hepatocellular carcinoma cell lines. Some compounds showed significant potency, indicating their potential as antitumor agents (Al-Romaizan et al., 2019).
Apoptosis Induction and Blood-Brain Barrier Penetration : A study on N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine highlighted its role as a potent apoptosis inducer and anticancer agent, with excellent blood-brain barrier penetration. This suggests its use in treating brain-related cancers (Sirisoma et al., 2009).
Antimicrobial Activity : Certain derivatives, such as 6-iodo-2-phenylquinazolin-4(3H)-one and its derivatives, were prepared and screened for antimicrobial activity. Some compounds showed excellent broad-spectrum antimicrobial activity (Alafeefy, 2008).
PARP Inhibition for Cancer Treatment : Some quinazolinones have been synthesized as inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), showing potential as resistance-modifying agents in cancer treatment (Griffin et al., 1998).
Future Directions
Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The progress achieved in the synthesis of quinazolines under transition metal-catalyzed conditions are summarized and reports from 2010 to date are covered . The advantages, limitations, and future perspectives of synthesis of quinazolines through such reactions are also discussed .
properties
IUPAC Name |
6-methyl-2-phenylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-11-7-8-14-13(9-11)10-16-15(17-14)12-5-3-2-4-6-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMUFMGMNNXSRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(N=C2C=C1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376431 | |
Record name | 6-methyl-2-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-phenylquinazoline | |
CAS RN |
121910-86-9 | |
Record name | 6-methyl-2-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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